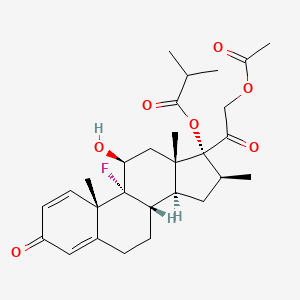

Betamethasone acibutate

Description

Propriétés

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-15(2)24(34)36-28(23(33)14-35-17(4)30)16(3)11-21-20-8-7-18-12-19(31)9-10-25(18,5)27(20,29)22(32)13-26(21,28)6/h9-10,12,15-16,20-22,32H,7-8,11,13-14H2,1-6H3/t16-,20-,21-,22-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNVBESWWSSQAN-QEVRMTOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022669 | |

| Record name | Betamethasone acibutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-05-4 | |

| Record name | (11β,16β)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(2-methyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone acibutate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone acibutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betamethasone acibutate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE ACIBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90I96070LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Betamethasone Acibutate: A Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Betamethasone (B1666872) acibutate is a potent synthetic glucocorticoid that exerts significant anti-inflammatory, immunosuppressive, and anti-proliferative effects. As an acetate (B1210297) ester prodrug, it is hydrolyzed to its active form, betamethasone, to engage with cellular machinery. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on the genomic and non-genomic pathways it modulates. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of critical signaling and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action

The physiological effects of betamethasone acibutate are mediated primarily through its active metabolite, betamethasone. The mechanism is multifaceted, involving both slow-acting genomic pathways that alter gene expression and rapid non-genomic actions.[1][2]

Cellular Uptake and Activation

This compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.[3] Within the cell, esterase enzymes hydrolyze the acibutate ester to release the active compound, betamethasone.[4]

The Classical Genomic Pathway

The primary mechanism of action for glucocorticoids is the genomic pathway, which involves direct modulation of gene transcription and typically has an onset of action between 4 to 24 hours.[2][4][5]

-

Glucocorticoid Receptor (GR) Binding: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (Hsp90/Hsp70).[6] Betamethasone binds to the ligand-binding domain of the GR.[3][7]

-

Receptor Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[4][8] This unmasks a nuclear localization signal, prompting the activated ligand-receptor complex to translocate into the nucleus.[3][7]

-

Modulation of Gene Expression: Once in the nucleus, the activated GR complex can alter the transcription of target genes in two primary ways:

-

Transactivation: The GR complex dimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][4][8] This action upregulates the transcription of anti-inflammatory genes, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]

-

Transrepression: The activated GR complex can, without directly binding to DNA, interact with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9] This protein-protein interaction prevents these pro-inflammatory transcription factors from binding to their DNA response elements, thereby downregulating the expression of pro-inflammatory cytokines (e.g., IL-8, TNF-α), chemokines, and adhesion molecules.[3][9][10]

-

Non-Genomic Pathways

Betamethasone can also elicit rapid biological effects that are independent of gene transcription and protein synthesis.[1][11] These non-genomic actions are characterized by their rapid onset and are mediated through several proposed mechanisms:[2][5]

-

Membrane-Bound Receptors: Putative membrane-bound glucocorticoid receptors (mGRs) can initiate rapid intracellular signaling cascades upon steroid binding.[6][11]

-

Cytosolic GR-Mediated Signaling: The cytosolic GR itself can interact with and modulate the activity of signaling proteins, such as kinases, without translocating to the nucleus.[6]

-

Physicochemical Membrane Interactions: At high concentrations, the lipophilic nature of glucocorticoids may allow them to intercalate into cellular membranes, altering membrane fluidity and the function of membrane-associated proteins.[5][6]

Physiological Effects

The molecular actions of betamethasone translate into broad physiological effects.

-

Anti-inflammatory: This is the primary therapeutic effect. By inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2, and upregulating anti-inflammatory proteins, betamethasone effectively reduces the cardinal signs of inflammation, including swelling, redness, and pain.[4][7][12] It also stabilizes cell and lysosomal membranes, preventing the release of inflammatory mediators and enzymes.[3][4]

-

Immunosuppressive: Betamethasone suppresses the immune system by reducing the function and proliferation of immune cells, particularly T-lymphocytes and macrophages.[3][10][13] This action is crucial in the management of autoimmune disorders.[7]

-

Anti-proliferative: In dermatological conditions like psoriasis, which are characterized by hyperproliferation of keratinocytes, betamethasone can normalize the rate of cell turnover.[13]

Quantitative Data

Quantitative data on this compound is limited; however, data from its active form (betamethasone) and related corticosteroids provide valuable context for its potency and action.

Table 1: Glucocorticoid Receptor Binding Affinity

The relative binding affinity (RBA) for the glucocorticoid receptor is a key determinant of a steroid's potency. Data is often presented relative to a standard glucocorticoid like dexamethasone.

| Compound | Relative Binding Affinity (RBA) | Species/Cell Type | Reference |

| Dexamethasone | 100 (Reference) | Human Keratinocytes | [14] |

| Hydrocortisone | 10 | Human Keratinocytes | [14] |

| Betamethasone | High (Potent Agonist) | General | [1][15] |

| Betamethasone 17-valerate | Higher than parent alcohol | Human Keratinocytes | [14] |

| Betamethasone 21-acetate | Lower than parent alcohol | Human Keratinocytes | [14] |

Note: The acibutate ester at position 17 is expected to influence lipophilicity and binding affinity. Generally, esterification at the C-17 position can increase both lipophilicity and receptor binding affinity compared to the parent alcohol.[14]

Table 2: Regulation of Key Inflammatory and GR-Target Genes

Betamethasone modulates the expression of numerous genes involved in inflammation and cellular response.

| Gene | Effect of Betamethasone | Pathway | Biological Function | Reference |

| FKBP5 | Upregulation (Induction) | Transactivation | Negative feedback on GR activity | [16][17][18] |

| IL-8 (CXCL8) | Downregulation (Suppression) | Transrepression | Pro-inflammatory chemokine | [17] |

| TNF-α | Downregulation (Suppression) | Transrepression | Pro-inflammatory cytokine | [3][17] |

| Lipocortin-1 (ANXA1) | Upregulation (Induction) | Transactivation | Inhibition of Phospholipase A2 | [3] |

| CCR5 | Downregulation | Gene Regulation | Chemokine receptor, HIV co-receptor | [10] |

Experimental Protocols

The mechanism of action of glucocorticoids like this compound is elucidated through a variety of in vitro and in vivo assays.

Glucocorticoid Receptor Competitor Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (e.g., IC50, Ki) of a test compound (betamethasone) for the Glucocorticoid Receptor (GR).

Principle: This is a competitive assay where the test compound competes with a fluorescently-labeled glucocorticoid ligand (tracer) for binding to the GR. Binding of the large GR protein to the small fluorescent tracer slows its rotation, resulting in a high fluorescence polarization (FP) signal. When the unlabeled test compound displaces the tracer, the freed tracer rotates more rapidly, causing a decrease in the FP signal. The degree of displacement is proportional to the test compound's affinity for the receptor.[8]

Methodology:

-

Reagent Preparation:

-

Prepare a complete screening buffer containing stabilizing peptides and DTT.[19]

-

Prepare a stock solution of the fluorescent tracer (e.g., Fluormone™ GS Red).[19]

-

Prepare a stock solution of purified, recombinant GR protein.[19]

-

Create serial dilutions of the test compound (betamethasone) and a known competitor (e.g., dexamethasone) for the standard curve.[19]

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the serially diluted test compounds or controls to the appropriate wells.[19]

-

Add 25 µL of the 4X fluorescent tracer solution to all wells and mix.[19]

-

Initiate the binding reaction by adding 25 µL of the 4X GR protein solution to all wells. Mix thoroughly on a plate shaker.[19]

-

Include negative controls (tracer + GR, 0% competition) and positive controls (tracer + GR + excess unlabeled dexamethasone, 100% competition).[19]

-

-

Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to reach binding equilibrium.[19]

-

Data Acquisition: Measure the fluorescence polarization values in each well using a suitable plate reader.

-

Data Analysis: Plot the FP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Chromatin Immunoprecipitation and qPCR (ChIP-qPCR)

Objective: To determine if betamethasone induces the binding of the GR to a specific DNA region (e.g., a GRE in a target gene promoter) in living cells.

Principle: Cells are treated with betamethasone to activate and translocate the GR. Proteins are then cross-linked to DNA. The chromatin is sheared, and an antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes. The cross-links are reversed, the DNA is purified, and quantitative PCR (qPCR) is used to measure the amount of the specific target DNA sequence that was bound by the GR.[20]

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., A549 lung epithelial cells) and treat with betamethasone (or vehicle control) for a specified time (e.g., 1 hour) to induce GR nuclear translocation and DNA binding.

-

Cross-linking: Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Add a GR-specific antibody to the lysate and incubate overnight to form antibody-GR-DNA complexes.

-

Add protein A/G beads to capture the immune complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

-

Quantitative PCR (qPCR):

-

Use primers designed to amplify the specific DNA region of interest (e.g., the GRE of the FKBP5 gene).

-

Perform qPCR on the immunoprecipitated DNA and an input control (chromatin saved before IP).

-

Analyze the data to determine the enrichment of the target sequence in the betamethasone-treated sample compared to the vehicle control, indicating GR binding.[20]

-

References

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 4. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Betamethasone used for? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Betamethasone: Uses, types, warnings, and side effects [medicalnewstoday.com]

- 13. What is the mechanism of Betamethasone Benzoate? [synapse.patsnap.com]

- 14. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Betamethasone administration during pregnancy is associated with placental epigenetic changes with implications for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expression of corticosteroid-regulated genes by PBMCs in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis of Betamethasone Acibutate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for Betamethasone (B1666872) Acibutate, a potent glucocorticoid. The synthesis of this diester, chemically known as Betamethasone 17-isobutyrate 21-acetate, requires a strategic approach to selectively functionalize the hydroxyl groups at the C17 and C21 positions of the betamethasone core. This document outlines a plausible and efficient multi-step synthesis, including detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Overview of the Synthetic Strategy

The synthesis of Betamethasone Acibutate from the starting material, Betamethasone, is a two-step process. The key challenge lies in the selective esterification of the sterically hindered tertiary hydroxyl group at the C17 position, followed by the esterification of the primary hydroxyl group at the C21 position.

The proposed pathway involves:

-

Selective Esterification of the 17-Hydroxyl Group: This is achieved by first forming a cyclic orthoester intermediate across the C17 and C21 hydroxyl groups. Subsequent selective hydrolysis of this intermediate yields the desired 17-monoester, Betamethasone 17-isobutyrate.

-

Esterification of the 21-Hydroxyl Group: The resulting Betamethasone 17-isobutyrate is then acetylated at the C21 position to yield the final product, this compound.

This strategy allows for the regioselective introduction of the isobutyrate and acetate (B1210297) moieties, leading to the desired diester.

Detailed Synthesis Pathway

The overall synthetic pathway is depicted in the diagram below.

Experimental Protocols

Step 1: Synthesis of Betamethasone 17-isobutyrate

This step involves the formation of a cyclic orthoester intermediate followed by its selective hydrolysis.

3.1.1. Formation of Betamethasone 17,21-cyclic ortho-isobutyrate

-

Materials:

-

Betamethasone

-

Trimethyl ortho-isobutyrate

-

p-Toluenesulfonic acid (catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen gas

-

-

Procedure:

-

In a round-bottom flask dried under nitrogen, dissolve Betamethasone in anhydrous THF.

-

Add trimethyl ortho-isobutyrate to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature (20-25°C) under a nitrogen atmosphere for approximately 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

3.1.2. Selective Hydrolysis to Betamethasone 17-isobutyrate

-

Materials:

-

Reaction mixture from Step 3.1.1

-

Sulfuric acid, aqueous solution (e.g., 1M)

-

Pyridine

-

Sodium chloride solution, saturated

-

Methanol, absolute

-

Glacial acetic acid

-

Purified water

-

-

Procedure:

-

To the reaction mixture containing the cyclic orthoester, add the aqueous sulfuric acid solution.

-

Stir the mixture at room temperature for 20-30 minutes under nitrogen protection.

-

Neutralize the reaction by adding pyridine.

-

Add a saturated sodium chloride solution and warm the mixture to 30-35°C with stirring.

-

Allow the layers to separate and collect the organic layer.

-

Concentrate the organic layer under reduced pressure to obtain an oily residue.

-

To the residue, add a mixture of absolute methanol, water, and glacial acetic acid.

-

Heat the mixture until a clear solution is obtained, then cool to 15-20°C with stirring to induce crystallization.

-

Collect the precipitate by suction filtration and wash the filter cake with a cold methanol-water solution.

-

Dry the product under vacuum to yield crude Betamethasone 17-isobutyrate.

-

Step 2: Synthesis of this compound (Betamethasone 17-isobutyrate 21-acetate)

This step involves the acetylation of the 21-hydroxyl group of Betamethasone 17-isobutyrate.

-

Materials:

-

Betamethasone 17-isobutyrate

-

Acetic anhydride

-

Sodium acetate (catalyst)

-

Tetrahydrofuran (THF)

-

Acetone

-

Methanol

-

Purified water

-

Nitrogen gas

-

-

Procedure:

-

In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve Betamethasone 17-isobutyrate in a mixed solvent of THF and acetone.

-

Add sodium acetate as a catalyst.

-

Heat the mixture to 40-50°C with stirring.

-

Add acetic anhydride to the reaction mixture and maintain the temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding methanol.

-

Concentrate the solution under reduced pressure.

-

Add cold (0-5°C) purified water to the concentrated residue and stir to precipitate the product.

-

Collect the solid by filtration, wash with purified water until neutral, and dry under vacuum to obtain crude this compound.

-

Purification and Characterization

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetone/water or a mixture of a halogenated hydrocarbon and an alcohol.[1]

-

Characterization: The structure and purity of the final product should be confirmed using modern analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for the analysis of betamethasone esters.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the ester groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for similar reactions.

| Step | Reaction | Starting Material | Product | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1a | Orthoester Formation | Betamethasone | Betamethasone 17,21-cyclic ortho-isobutyrate | Trimethyl ortho-isobutyrate | p-TSA | THF | 20-25 | 0.5-1 | ~95 | - |

| 1b | Selective Hydrolysis | Betamethasone 17,21-cyclic ortho-isobutyrate | Betamethasone 17-isobutyrate | H₂O | H₂SO₄ | THF | 20-25 | 0.5 | >80 | >98 |

| 2 | Acetylation | Betamethasone 17-isobutyrate | This compound | Acetic anhydride | NaOAc | THF/Acetone | 40-50 | 3-5 | >90 | >99 |

Note: Yields and purity are estimates based on analogous reactions and may vary depending on specific experimental conditions.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and a logical diagram of the key transformations.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic pathway for this compound. The described methodology, based on established chemical transformations for corticosteroids, offers a robust framework for the efficient and selective synthesis of this important pharmaceutical compound. The detailed protocols and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a research and development setting. Further optimization of reaction conditions and purification procedures may be necessary to achieve the desired yield and purity on a larger scale.

References

An In-depth Technical Guide to the Physicochemical Properties of Betamethasone Acibutate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone acibutate is a synthetic glucocorticoid belonging to the corticosteroid class of drugs. As an ester of betamethasone, it is designed to possess potent anti-inflammatory and immunosuppressive properties. A thorough understanding of its physicochemical characteristics is paramount for the formulation of effective and stable dosage forms, predicting its pharmacokinetic behavior, and ensuring its therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of a drug substance like this compound dictate its behavior from manufacturing to its interaction with biological systems. These properties are critical for formulation development, analytical method development, and regulatory submissions.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Chemical Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | [1] |

| CAS Number | 5534-05-4 | [1] |

| Molecular Formula | C₂₈H₃₇FO₇ | [1] |

| Molecular Weight | 504.59 g/mol | [1] |

| Chemical Structure |

|

Table 2: Physicochemical Data of this compound and Related Esters

| Property | This compound (Value) | Betamethasone Acetate (Value for Comparison) | Source(s) |

| Melting Point (°C) | Data not available | 205-208 | [2][3] |

| Solubility | 10 mM in DMSO | Slightly soluble in alcohol and ethanol; very slightly soluble in chloroform (B151607) and ether; insoluble in water. | [4],[2][3] |

| pKa (Strongest Acidic) | Estimated: ~12.44 | 12.44 (Predicted) | [5] |

| logP | Estimated: ~2.6-3.0 | 2.6 (Predicted) | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline methodologies for key experiments.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For poorly soluble compounds like this compound, methods that can accurately quantify low concentrations are required.

Methodology: Shake-Flask Method followed by HPLC Analysis

-

Materials: this compound, purified water, phosphate-buffered saline (PBS) pH 7.4, acetonitrile (B52724) (HPLC grade), and other relevant solvents.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS) in a sealed vial.

-

The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7][8]

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

-

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a complex molecule like this compound, which has weakly acidic hydroxyl groups, potentiometric titration is a suitable method.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., methanol-water mixture) to a known concentration.

-

Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator.

-

Procedure:

-

The sample solution is placed in a thermostatted vessel and stirred continuously.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point or by using derivative plots to locate the inflection point.[9][10][11]

logP Determination

Principle: The partition coefficient (logP) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology: Shake-Flask Method

-

Materials: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol).

-

Procedure:

-

A known amount of this compound is dissolved in either the aqueous or the n-octanol phase.

-

Equal volumes of the n-octanol and aqueous phases are combined in a sealed container.

-

The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be established.

-

The container is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully removed from both the n-octanol and aqueous layers.

-

-

Analysis: The concentration of this compound in each phase is determined by a suitable analytical technique, such as HPLC-UV.[12][13][14][15][16]

-

Calculation: The logP is calculated using the formula: logP = log ([Concentration in n-octanol] / [Concentration in water]).

Visualizations

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow for Physicochemical Property Determination

The logical flow of experiments for characterizing a new drug substance like this compound is crucial for efficient drug development.

Caption: Workflow for determining physicochemical properties of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Betamethasone | 378-44-9 [chemicalbook.com]

- 3. Betamethasone CAS#: 378-44-9 [m.chemicalbook.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. (PDF) Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. (2018) | Sonia T. Hassib | 12 Citations [scispace.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Betamethasone Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of betamethasone (B1666872) esters, compounds of significant interest in pharmaceutical development due to their potent anti-inflammatory properties. While a complete, publicly available crystal structure determination for Betamethasone acibutate is not available at the time of this writing, this paper will leverage the detailed crystallographic data of the closely related and structurally similar compound, Betamethasone dipropionate, as a representative model. This guide will detail the experimental methodologies for crystal structure determination, present the crystallographic data in a structured format, and illustrate the associated biological signaling pathway.

Introduction to Betamethasone and its Esters

Betamethasone is a potent synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is often enhanced by esterification at the C17 and/or C21 positions, which can modify its pharmacokinetic profile, leading to improved topical or systemic activity. This compound and Betamethasone dipropionate are two such esters that have found widespread use in the management of various inflammatory and allergic conditions.[2] Understanding the three-dimensional arrangement of atoms within the crystal lattice of these active pharmaceutical ingredients (APIs) is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability.

Experimental Protocols for Crystal Structure Determination

The determination of a small molecule crystal structure, such as that of a betamethasone ester, is a multi-step process that relies on single-crystal X-ray diffraction.[3][4]

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction analysis. For corticosteroids, this is typically achieved through controlled crystallization from a supersaturated solution.[5]

Methodology:

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the betamethasone ester has moderate solubility. Common solvents for corticosteroids include acetone, methanol, and ethanol.[1][6]

-

Supersaturation: A supersaturated solution is prepared by either dissolving the compound in a solvent at an elevated temperature and then slowly cooling it, or by the slow evaporation of the solvent from a saturated solution at a constant temperature.

-

Crystal Growth: The supersaturated solution is left undisturbed in a vibration-free environment to allow for the slow formation of single crystals. Techniques such as seeding with a microcrystal of the desired compound can be employed to promote controlled crystal growth.[7]

-

Crystal Harvesting: Once crystals of sufficient size and quality are formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.[8]

Methodology:

-

Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[9]

-

Data Processing: The intensities and positions of the diffracted spots are recorded by a detector. This raw data is then processed to determine the unit cell dimensions and the symmetry of the crystal.

Structure Solution and Refinement

The final step involves converting the processed diffraction data into a three-dimensional model of the molecule.

Methodology:

-

Structure Solution: The phase problem is solved using computational methods to generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns. This iterative process results in a final, accurate three-dimensional structure of the molecule.

Crystal Structure Data of Betamethasone Dipropionate

As a proxy for this compound, the crystallographic data for Betamethasone dipropionate is presented below. The overall molecular shape of the steroid skeleton is similar to that of other anti-inflammatory steroids.[10]

| Parameter | Value |

| Chemical Formula | C₂₈H₃₇FO₇ |

| Molecular Weight | 504.59 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Ring Conformations | Ring A: Planar (due to the 1,4-dien-3-one moiety) Ring B & C: Chair Ring D: Envelope |

Table 1: Crystallographic Data for Betamethasone Dipropionate.[10]

Glucocorticoid Receptor Signaling Pathway

Betamethasone exerts its therapeutic effects by acting as an agonist for the glucocorticoid receptor (GR).[1][11] The binding of betamethasone to the GR initiates a cascade of events that ultimately leads to the modulation of gene expression.[12]

Upon entering the cell, betamethasone binds to the glucocorticoid receptor in the cytoplasm, which is part of an inactive complex with chaperone proteins.[1] This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins and the formation of an activated receptor-ligand complex. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] The binding to GREs modulates the transcription of target genes, resulting in the increased synthesis of anti-inflammatory proteins and the decreased production of pro-inflammatory cytokines, which ultimately mediates the therapeutic effects of betamethasone.[1]

Experimental Workflow for Crystal Structure Analysis

The overall workflow for the determination of a small molecule crystal structure is a systematic process that integrates experimental techniques with computational analysis.

The process begins with the purified active pharmaceutical ingredient, which undergoes crystallization to produce suitable single crystals. These crystals are then subjected to X-ray diffraction to obtain a diffraction pattern. The resulting data is used to solve the phase problem and generate an initial atomic model, which is subsequently refined to yield the final, high-resolution three-dimensional crystal structure.

Conclusion

The solid-state characterization of betamethasone esters is crucial for understanding and controlling their pharmaceutical properties. While the specific crystal structure of this compound remains to be publicly detailed, the analysis of the closely related Betamethasone dipropionate provides valuable insights into the molecular conformation and packing of this class of potent corticosteroids. The methodologies and pathways described herein offer a foundational understanding for researchers and professionals in the field of drug development, underscoring the importance of crystallography in modern pharmaceutical science.

References

- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. rigaku.com [rigaku.com]

- 5. US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents [patents.google.com]

- 6. Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is Betamethasone used for? [synapse.patsnap.com]

Betamethasone Acibutate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for betamethasone (B1666872) acibutate. Due to a lack of specific quantitative solubility data for betamethasone acibutate in publicly available literature, this document focuses on the qualitative solubility of the parent compound, betamethasone, and its common esters. This information provides a foundational understanding for researchers and formulation scientists. Additionally, a detailed, generalized experimental protocol for determining solubility is provided.

Comparative Solubility of Betamethasone and its Esters

| Compound | Water | Ethanol | Methanol | Acetone | Chloroform | Dichloromethane | Diethyl Ether |

| Betamethasone | Practically insoluble[1] | Sparingly soluble[1] | Sparingly soluble[1] | Sparingly soluble[1] | Very slightly soluble[1] | Very slightly soluble | Very slightly soluble[1] |

| Betamethasone Acetate | Practically insoluble[2][3] | Soluble[2][3] | Freely soluble[2][3] | Soluble[2][3] | |||

| Betamethasone Dipropionate | Practically insoluble[4][5] | Sparingly soluble[4][5][6] | Soluble[4] | Freely soluble[4][5] | Freely soluble[4] | Freely soluble[7] | Slightly soluble[4] |

| Betamethasone Sodium Phosphate | Freely soluble[4] | Slightly soluble[4] | Sparingly soluble[4] | Practically insoluble[4] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol outlines a general procedure that can be adapted for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (crystalline powder)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO) of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually present to ensure saturation.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

3. Data Reporting:

-

Report the solubility as an average of at least three replicate measurements, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for determining solubility.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. chembk.com [chembk.com]

- 3. Betamethasone Acetate - CD Formulation [formulationbio.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. BETAMETHASONE DIPROPIONATEOINTMENT USP, 0.05% [dailymed.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]

- 8. dissolutiontech.com [dissolutiontech.com]

Betamethasone Acibutate: An In-depth Technical Guide to its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability and degradation data for betamethasone (B1666872) acibutate is publicly available. This guide synthesizes information from studies on structurally similar betamethasone esters, such as betamethasone valerate (B167501) and dipropionate, to provide a comprehensive profile. The principles of corticosteroid degradation are generally applicable, but specific rates and products may vary for betamethasone acibutate.

Introduction

This compound, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. As with all corticosteroids, its chemical stability is a critical factor in ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations. This technical guide provides a detailed overview of the anticipated stability and degradation profile of this compound, drawing upon established knowledge of related betamethasone esters. The primary degradation pathways for corticosteroids include hydrolysis, oxidation, and isomerization (acyl migration). These processes can be significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidative agents, as well as by the formulation matrix itself.

Predicted Degradation Pathways

The chemical structure of this compound, with its ester linkages at the C17 and C21 positions, makes it susceptible to several degradation reactions. The most probable degradation pathways are hydrolysis and acyl migration, with oxidation also being a potential route.

Hydrolysis

Hydrolysis of the ester bonds is a primary degradation pathway for betamethasone esters, catalyzed by both acids and bases. For this compound, this would likely involve the cleavage of the acetate (B1210297) group at C21 and the isobutyrate group at C17, leading to the formation of betamethasone 17-isobutyrate, betamethasone 21-acetate, and ultimately betamethasone alcohol. Studies on betamethasone valerate and dipropionate have shown that the rate of hydrolysis is pH-dependent, with increased degradation observed in both acidic and alkaline conditions.[1] Maximum stability for similar esters is often found in the pH range of 3.5 to 5.0.[1][2]

Acyl Migration (Isomerization)

Intramolecular acyl migration is a well-documented degradation pathway for corticosteroids with a 17-ester group and a free 21-hydroxyl group, or vice versa. In the case of betamethasone 17-valerate, it has been shown to isomerize to the more thermodynamically stable betamethasone 21-valerate.[3][4] This transesterification is significant because the resulting isomer often possesses reduced therapeutic activity. For this compound, a similar migration of the isobutyrate group from the C17 to the C21 position could be anticipated, particularly if the C21-acetate is first hydrolyzed. The rate of this isomerization is also influenced by pH and the formulation's excipients.[4]

Oxidation

The corticosteroid nucleus, particularly the dihydroxyacetone side chain at C17, can be susceptible to oxidation. While less commonly reported as the primary degradation pathway compared to hydrolysis and isomerization, oxidative degradation can occur, especially in the presence of peroxides or under exposure to high temperatures.

Photodegradation

Exposure to UV light can induce degradation of corticosteroids. Studies on betamethasone-17-valerate (B13397696) have shown that it decomposes under UV radiation, leading to the formation of lumi, photolumi, and andro derivatives through a rearrangement of the cyclohexadienone moiety.[5] It is plausible that this compound would exhibit similar photosensitivity.

A proposed degradation pathway for this compound, based on analogous compounds, is depicted below.

Caption: Predicted Degradation Pathways of this compound.

Quantitative Data from Analogous Betamethasone Esters

The following tables summarize quantitative data from stability studies of betamethasone valerate and dipropionate, which can serve as a proxy for understanding the potential behavior of this compound under various stress conditions.

Table 1: Thermal Degradation Kinetics of Betamethasone Esters

| Betamethasone Ester | Medium | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Reference |

|---|---|---|---|

| Betamethasone Valerate | Methanol | 9.07 x 10⁻³ | [2] |

| Acetonitrile | 8.52 x 10⁻³ | [2] | |

| Phosphate (B84403) Buffer (pH 7.5) | 1.25 x 10⁻³ | [2] | |

| Cream | 0.89 x 10⁻³ | [2] | |

| Gel | 0.39 x 10⁻³ | [2] | |

| Betamethasone Dipropionate | Methanol | 1.87 x 10⁻³ | [2] |

| Acetonitrile | 1.58 x 10⁻³ | [2] | |

| Phosphate Buffer (pH 7.5) | 0.45 x 10⁻³ | [2] | |

| Cream | 0.31 x 10⁻³ | [2] |

| | Gel | 0.23 x 10⁻³ |[2] |

Table 2: pH-Rate Profile for Thermal Degradation of Betamethasone Esters

| Betamethasone Ester | pH Range | Stability Profile | Optimal pH for Stability | Reference |

|---|---|---|---|---|

| Betamethasone Valerate | 2.5 - 7.5 | V-shaped curve, specific acid-base catalyzed degradation. | 4.0 - 5.0 | [1][2] |

| Betamethasone Dipropionate | 2.5 - 7.5 | Increased degradation in both acidic and alkaline regions. | 3.5 - 4.5 |[1][2] |

Table 3: Major Degradation Products of Betamethasone Esters Identified in Forced Degradation Studies

| Betamethasone Ester | Stress Condition | Major Degradation Products | Reference |

|---|---|---|---|

| Betamethasone Valerate | Thermal | Betamethasone-21-valerate, Betamethasone alcohol | [2] |

| Photolytic (UV) | Lumi, Photolumi, and Andro derivatives | [5] | |

| Betamethasone Dipropionate | Thermal | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol | [2] |

| Betamethasone Sodium Phosphate | Thermal (solid state) | Diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid |[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are representative experimental protocols for forced degradation and stability-indicating assays based on methods developed for other betamethasone esters.

Forced Degradation Studies

The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.

Workflow for Forced Degradation Studies

References

- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream – a HPLC and microscopy based stability study - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 5. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Betamethasone Acibutate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for betamethasone (B1666872) and its esters, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of specific data for betamethasone acibutate, this guide presents detailed information on the parent compound, betamethasone, and its closely related esters. This information serves as a valuable reference for the characterization and analysis of this class of corticosteroids.

Spectroscopic Data

The spectroscopic data for betamethasone and its derivatives are crucial for their identification, structural elucidation, and quantification. Below are summaries of available NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the chemical structure of corticosteroids. The following tables summarize the ¹H and ¹³C NMR chemical shifts for betamethasone and its common esters.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Betamethasone and Related Esters

| Proton | Betamethasone | Betamethasone 17-valerate |

| H-1 | ~6.0-6.2 (d) | ~6.1 (d) |

| H-2 | ~7.2 (d) | ~7.2 (d) |

| H-4 | ~6.2-6.3 (s) | ~6.3 (s) |

| H-6α | ~2.4 (m) | ~2.5 (m) |

| H-6β | ~2.5 (m) | ~2.6 (m) |

| H-11 | ~4.1-4.3 (m) | ~4.2 (m) |

| H-16 | ~1.8 (m) | ~1.9 (m) |

| C18-H₃ | ~0.8-0.9 (s) | ~0.9 (s) |

| C19-H₃ | ~1.2 (s) | ~1.2 (s) |

| C21-H₂ | ~4.2-4.8 (m) | ~4.3, 4.9 (d) |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from publicly available spectral information.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Betamethasone and Related Esters

| Carbon | Betamethasone | Betamethasone 21-acetate | Betamethasone 17,21-dipropionate | Betamethasone 21-phosphate disodium |

| C-1 | ~155 | ~154 | ~154 | ~155 |

| C-2 | ~128 | ~128 | ~128 | ~128 |

| C-3 | ~186 | ~186 | ~186 | ~186 |

| C-4 | ~129 | ~129 | ~129 | ~129 |

| C-5 | ~169 | ~169 | ~169 | ~169 |

| C-9 | ~104 (d, J=24Hz) | ~104 (d, J=24Hz) | ~104 (d, J=24Hz) | ~104 (d, J=24Hz) |

| C-11 | ~68 | ~68 | ~68 | ~68 |

| C-16 | ~35 | ~35 | ~35 | ~35 |

| C-17 | ~85 | ~85 | ~93 | ~85 |

| C-18 | ~16 | ~16 | ~16 | ~16 |

| C-19 | ~21 | ~21 | ~21 | ~21 |

| C-20 | ~210 | ~205 | ~204 | ~209 |

| C-21 | ~69 | ~67 | ~68 | ~69 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from publicly available spectral information from various sources.[2][3][4]

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for betamethasone are listed below.

Table 3: Characteristic IR Absorption Peaks (cm⁻¹) of Betamethasone

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3500 |

| C=O (ketone, C-3) | Stretching | ~1660 |

| C=O (ketone, C-20) | Stretching | ~1710 |

| C=C | Stretching | ~1620, ~1600 |

| C-O | Stretching | 1000-1200 |

| C-F | Stretching | 1000-1100 |

Note: Peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific ester derivative.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for the analysis of corticosteroids.

Table 4: Key Mass Spectrometry Fragments (m/z) of Betamethasone

| Ion | Description | m/z (approximate) |

| [M+H]⁺ | Protonated molecule | 393.2 |

| [M+Na]⁺ | Sodiated molecule | 415.2 |

| [M+H-H₂O]⁺ | Loss of water | 375.2 |

| [M+H-2H₂O]⁺ | Loss of two water molecules | 357.2 |

| [M+H-HF]⁺ | Loss of hydrogen fluoride | 373.2 |

Note: Fragmentation patterns can be influenced by the ionization method and collision energy. The presence of different ester groups will alter the molecular weight and fragmentation pathways.[5]

Experimental Protocols

Detailed methodologies are essential for reproducing spectroscopic data. The following sections outline typical experimental protocols for the analysis of corticosteroids.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of corticosteroids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the corticosteroid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

A standard procedure for acquiring an IR spectrum of a solid corticosteroid sample using the KBr pellet method is described below:

-

Sample Preparation: Grind 1-2 mg of the dry corticosteroid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample over the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample scan to the background scan, expressed in terms of transmittance or absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a highly sensitive and selective technique for the analysis of corticosteroids in complex matrices. A typical LC-MS/MS method involves:

-

Sample Preparation: For biological samples, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is required to remove interfering matrix components. The extracted sample is then reconstituted in a solvent compatible with the mobile phase.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for corticosteroids.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is used.

-

Acquisition Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored. For qualitative analysis and structural confirmation, full scan and product ion scan modes are utilized.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of corticosteroids.

NMR Spectroscopy Workflow

IR Spectroscopy (KBr Pellet) Workflow

LC-MS/MS Analysis Workflow

References

- 1. Betamethasone 17-valerate(2152-44-5) 1H NMR [m.chemicalbook.com]

- 2. Betamethasone 21-acetate(987-24-6) 13C NMR spectrum [chemicalbook.com]

- 3. Betamethasone 17,21-dipropionate(5593-20-4) 13C NMR [m.chemicalbook.com]

- 4. Betamethasone 21-phosphate disodium(151-73-5) 13C NMR spectrum [chemicalbook.com]

- 5. Betamethasone [webbook.nist.gov]

In Vitro Anti-inflammatory Activity of Betamethasone Acibutate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) acibutate, a synthetic glucocorticoid, is recognized for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of betamethasone and its esters, with a focus on Betamethasone acibutate where data is available. Due to the limited specific in vitro quantitative data for this compound, this guide incorporates data from other betamethasone esters, such as betamethasone valerate (B167501) and dipropionate, to illustrate the core mechanisms of action. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols for assessing anti-inflammatory effects, and visualizes critical signaling pathways and workflows.

Introduction

Glucocorticoids are a cornerstone in the therapeutic management of inflammatory and autoimmune diseases. Their efficacy stems from their ability to modulate the expression of genes involved in the inflammatory cascade. Betamethasone and its esters are potent synthetic glucocorticoids designed to maximize anti-inflammatory effects while minimizing mineralocorticoid-related side effects. This guide focuses on the in vitro assessment of the anti-inflammatory properties of this compound, providing researchers with a foundational understanding of its mechanism and the methodologies to evaluate its activity.

Molecular Mechanism of Action

The anti-inflammatory effects of betamethasone are primarily mediated through the glucocorticoid receptor (GR). Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus, where it modulates gene expression through several mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as lipocortin-1, which inhibits phospholipase A2 and consequently the production of prostaglandins (B1171923) and leukotrienes.[1]

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[2][3][4]

-

Post-Transcriptional Regulation: Glucocorticoids can also decrease the stability of the mRNA of certain pro-inflammatory cytokines, leading to a reduction in their protein expression.[5]

These actions collectively result in the potent suppression of inflammatory responses.

Key Signaling Pathways in Inflammation Modulated by Betamethasone

The anti-inflammatory activity of betamethasone involves the modulation of critical intracellular signaling pathways that drive the inflammatory response. The two primary pathways affected are the NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Betamethasone, through the activated GR, interferes with this pathway by:

-

Directly interacting with the p65 subunit of NF-κB , preventing its transcriptional activity.[2]

-

Inducing the expression of IκBα , which enhances the sequestration of NF-κB in the cytoplasm.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. This pathway is activated by various extracellular stimuli and culminates in the activation of transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which in turn promotes the expression of pro-inflammatory genes.

Betamethasone can suppress the MAPK pathway by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby inhibiting downstream inflammatory gene expression.[2]

Quantitative Data on In Vitro Anti-inflammatory Activity

Disclaimer: The following data is for betamethasone or its other esters and serves as a proxy for the expected activity of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Cytokine | Betamethasone Concentration | % Inhibition / Effect | Reference |

| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | IL-1β | 1 µg/L | Significant decrease | [6] |

| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | IL-6 | 1 µg/L | Significant decrease | [6] |

| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | TNF-α | 1 µg/L | Significant decrease | [6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | Multiple Cytokines | Not specified | Potent suppression | [7] |

Table 2: IC50 Values for Inhibition of Cytokine Bioactivity

| Cytokine | Assay System | Compound | IC50 (µM) | Reference |

| IL-6 | IL-6-dependent hybridoma | Betamethasone | 10.9 | [8] |

Detailed Experimental Protocols

This section outlines standard in vitro assays to characterize the anti-inflammatory activity of compounds like this compound.

LPS-Induced Cytokine Release in Macrophages (e.g., RAW 264.7)

This assay measures the ability of a test compound to inhibit the production and release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the percentage of cytokine inhibition against the log concentration of this compound to determine the IC50 value.

NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Experimental Workflow:

Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with a plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Plating: Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot for p65 Phosphorylation

This method assesses the inhibition of a key step in NF-κB activation: the phosphorylation of the p65 subunit.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated p65 (Ser536). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Strip the membrane and re-probe with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Densitometry: Quantify the band intensities to determine the relative levels of p65 phosphorylation.

Conclusion

This compound, as a potent glucocorticoid, exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting NF-κB and AP-1 transcriptional activity and inducing the expression of anti-inflammatory proteins. The in vitro assays detailed in this guide provide a robust framework for characterizing and quantifying the anti-inflammatory properties of this compound and other novel steroidal compounds. While specific quantitative data for this compound is limited, the available information on other betamethasone esters strongly supports its significant potential as an anti-inflammatory agent. Further in vitro studies are warranted to precisely delineate the inhibitory concentrations of this compound on a wide range of inflammatory mediators.

References

- 1. accessibility-developer-guide.com [accessibility-developer-guide.com]

- 2. researchgate.net [researchgate.net]

- 3. ux.stackexchange.com [ux.stackexchange.com]

- 4. Color and Graphics | Understanding Web Accessibility | Web Accessibility | Brandeis University [brandeis.edu]

- 5. Use sufficient color contrast | Digital Accessibility Services [accessibility.huit.harvard.edu]

- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 7. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]

- 8. chhs.colostate.edu [chhs.colostate.edu]

Technical Whitepaper: Glucocorticoid Receptor Binding Affinity of Betamethasone Acibutate